

# Chemical and physical properties of Carboxyamidotriazole Orotate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carboxyamidotriazole Orotate

Cat. No.: B1684363 Get Quote

# Carboxyamidotriazole Orotate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), an orally bioavailable small molecule inhibitor of non-voltage-operated calcium channels.[1][2][3] [4][5][6] By impeding calcium influx, CTO disrupts calcium channel-mediated signal transduction pathways, exhibiting anti-angiogenic, anti-proliferative, and anti-inflammatory effects.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of CTO, its mechanism of action, and detailed experimental protocols for its study.

# **Chemical and Physical Properties**

**Carboxyamidotriazole Orotate**'s formulation as an orotate salt enhances its aqueous solubility and oral bioavailability compared to its parent compound, CAI.[1][7][8] This improved pharmacokinetic profile allows for the achievement of higher plasma concentrations with potentially reduced toxicity.[1][7][8]



| Property          | Data                                                                                                    | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 187739-60-2                                                                                             | [9]       |
| Molecular Formula | C22H16Cl3N7O6                                                                                           | [9]       |
| Molecular Weight  | 580.76 g/mol                                                                                            | [3]       |
| Solubility        | DMSO: 5 mg/mL (8.61 mM)[3],<br>25 mg/mL (43.04 mM)[2];<br>Water: Insoluble[2]; Ethanol:<br>Insoluble[2] | [2][3]    |
| Appearance        | Crystalline solid                                                                                       |           |
| Storage           | Store at -20°C                                                                                          | [3]       |

# **Mechanism of Action**

The primary mechanism of action of **Carboxyamidotriazole Orotate** is the inhibition of non-voltage-operated calcium channels, leading to a blockade of store-operated calcium entry (SOCE). This disruption of calcium homeostasis affects a multitude of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.

# **Inhibition of Calcium Signaling**

CTO's inhibitory effect on SOCE prevents the sustained influx of extracellular calcium following the depletion of intracellular calcium stores. This process is crucial for the activation of various cellular functions.





Click to download full resolution via product page

**Figure 1.** Inhibition of Store-Operated Calcium Entry by CTO.

# **Impact on Key Signaling Pathways**

The disruption of calcium signaling by CTO has significant downstream consequences on several key oncogenic pathways:

 VEGF Signaling Pathway: CTO inhibits the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. By blocking the calcium signaling necessary for VEGF-induced endothelial proliferation, CTO exerts its anti-angiogenic effects.





Click to download full resolution via product page

**Figure 2.** CTO-mediated inhibition of the VEGF signaling pathway.

PI3K/Akt/mTOR Signaling Pathway: CTO has been shown to inhibit the PI3K/Akt/mTOR
pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth,
proliferation, and survival.



Click to download full resolution via product page

**Figure 3.** CTO's inhibitory effect on the PI3K/Akt/mTOR pathway.

# Experimental Protocols In Vivo Chronic Myeloid Leukemia (CML) Xenograft Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of CTO in a CML xenograft mouse model.[10]



#### 1. Cell Culture and Inoculation:

- Culture imatinib-resistant CML cells (e.g., K562R) in appropriate media.
- Harvest viable single cells and suspend in PBS at a concentration of 1 x 10<sup>7</sup> cells/0.2 mL.
- Inoculate each mouse subcutaneously in the right flank with the cell suspension. Day of injection is considered Day 0.

#### 2. Treatment Regimen:

- On Day 7, when tumors are palpable, randomize mice into treatment and control groups (n=10 per group).
- CTO Treatment Groups: Administer CTO intraperitoneally (i.p.) at 342 mg/kg or 513 mg/kg, once daily for 5 consecutive days (Q1D x 5), for two rounds.[10] The vehicle for CTO is 80% PEG-100.[10]
- Control Group: Administer the vehicle (80% PEG-100) following the same schedule.
- Combination Therapy (Optional): Administer imatinib (50 mg/kg, i.p.) three days a week for two rounds in combination with CTO or vehicle.[10]

#### 3. Monitoring and Endpoint:

- Observe animals daily for clinical signs of toxicity.
- Measure tumor volume regularly.
- The primary endpoint is typically tumor growth inhibition.

#### Click to download full resolution via product page

```
start [label="Day 0:\nSubcutaneous inoculation\nof CML cells (1x10<sup>7</sup>)",
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; palpable
[label="Day 7:\nTumors palpable"]; randomize [label="Randomize mice
into\ntreatment groups (n=10)"]; treatment [label="Treatment (2
rounds):\n- CTO (342 or 513 mg/kg, i.p., Q1Dx5)\n- Vehicle (80% PEG-
100)\n- Optional: Imatinib (50 mg/kg, i.p., 3x/week)"]; monitor
[label="Daily observation and\ntumor measurement", shape=ellipse,
fillcolor="#FBBC05"]; end [label="Endpoint:\nTumor growth inhibition
analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> palpable; palpable -> randomize; randomize -> treatment;
treatment -> monitor; monitor -> end; }
```



Figure 4. Workflow for the in vivo CML xenograft model with CTO.

# Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to stimuli, and its inhibition by CTO, using the ratiometric fluorescent indicator Fura-2 AM.[11][12][13][14]

#### 1. Cell Preparation and Dye Loading:

- Culture cells to 80-100% confluence in a 96-well plate or on coverslips.[12]
- Prepare a Fura-2 AM loading solution (typically 1-5 μM in a suitable buffer like HBSS). The addition of Pluronic F-127 can aid in dye solubilization.[13]
- Wash cells and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[12]
- Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20-30 minutes.[11][14]

#### 2. Calcium Measurement:

- Mount the coverslip on an imaging chamber or place the 96-well plate in a fluorescence plate reader.
- Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound) and measure the emission at ~510 nm.[12]
- Record the baseline fluorescence ratio (340/380 nm).
- To study the effect of CTO, pre-incubate the cells with the desired concentration of CTO before stimulating.
- Add a stimulus (e.g., a GPCR agonist) to induce a calcium response and record the change in the fluorescence ratio over time.

#### 3. Data Analysis:

- The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
- The change in this ratio upon stimulation reflects the calcium influx, which can be quantified and compared between control and CTO-treated cells.

Click to download full resolution via product page



start [label="Culture cells to\n80-100% confluence", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load cells
with Fura-2 AM\n(30-60 min, 37°C)"]; wash [label="Wash to
remove\nextracellular dye"]; deesterify [label="Allow for deesterification\n(20-30 min)"]; preincubate [label="Pre-incubate with
CTO\n(optional)"]; measure [label="Measure baseline\nfluorescence
ratio (340/380 nm)"]; stimulate [label="Add stimulus and\nrecord ratio
change"]; analyze [label="Analyze calcium influx\nquantification",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> load; load -> wash; wash -> deesterify; deesterify ->
preincubate; preincubate -> measure; measure -> stimulate; stimulate ->
> analyze; }

Figure 5. Experimental workflow for intracellular calcium measurement.

# **Western Blot Analysis of the mTOR Pathway**

This protocol provides a general framework for assessing the effect of CTO on the phosphorylation status of key proteins in the mTOR signaling pathway.[15][16][17][18]

- 1. Cell Lysis and Protein Quantification:
- Treat cells with CTO at various concentrations and time points.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- 2. Gel Electrophoresis and Protein Transfer:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- 3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]



- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, phospho-S6K, total S6K) overnight at 4°C.[16]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
- 4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.

#### Click to download full resolution via product page

```
start [label="Cell treatment with CTO", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell lysis
and\nprotein quantification"]; sds_page [label="SDS-PAGE"]; transfer
[label="Protein transfer to membrane"]; blocking [label="Membrane
blocking"]; primary_ab [label="Primary antibody incubation\n(e.g., p-
mTOR, mTOR)"]; secondary_ab [label="Secondary antibody incubation"];
detection [label="ECL detection"]; analysis [label="Band intensity
analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> lysis; lysis -> sds_page; sds_page -> transfer; transfer ->
blocking; blocking -> primary_ab; primary_ab -> secondary_ab;
secondary ab -> detection; detection -> analysis; }
```

**Figure 6.** Workflow for Western blot analysis of the mTOR pathway.

# Conclusion

Carboxyamidotriazole Orotate is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of calcium signaling. Its improved pharmacokinetic properties over the parent compound, CAI, make it a more viable candidate for clinical development. This technical guide provides researchers with the foundational knowledge and experimental protocols necessary to further investigate the therapeutic potential of CTO.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. qlpbio.com [qlpbio.com]
- 4. Carboxyamidotriazole (Orotate) MedChem Express [bioscience.co.uk]
- 5. Carboxyamidotriazole Orotate Nordic Biosite [nordicbiosite.com]
- 6. bocsci.com [bocsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carboxyamidotriazole Orotate | C22H16Cl3N7O6 | CID 11599548 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader PMC [pmc.ncbi.nlm.nih.gov]
- 12. hellobio.com [hellobio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]



- 18. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of Carboxyamidotriazole Orotate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684363#chemical-and-physical-properties-of-carboxyamidotriazole-orotate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com